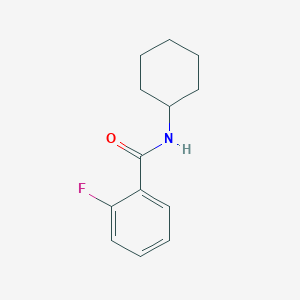

N-cyclohexyl-2-fluorobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16FNO |

|---|---|

Molecular Weight |

221.27 g/mol |

IUPAC Name |

N-cyclohexyl-2-fluorobenzamide |

InChI |

InChI=1S/C13H16FNO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16) |

InChI Key |

DSKBXNLFMNQDFV-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NC(=O)C2=CC=CC=C2F |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=CC=C2F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis, Characterization, and Identification of N-cyclohexyl-2-fluorobenzamide

Abstract: This technical guide provides a comprehensive framework for the synthesis, purification, and rigorous analytical identification of the novel compound N-cyclohexyl-2-fluorobenzamide. While not a widely cataloged substance, its structural motifs are pertinent to modern medicinal chemistry. This document serves as a practical whitepaper for researchers, scientists, and drug development professionals, detailing not just the protocols but the scientific rationale behind the methodological choices. We present a self-validating workflow that combines synthetic organic chemistry with advanced spectroscopic and chromatographic techniques to ensure the unequivocal identification and purity assessment of new chemical entities. This guide is designed to be a field-proven resource, grounding its protocols in established principles and authoritative standards.

Introduction to N-Substituted Benzamides in Drug Discovery

The N-substituted benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The amide bond, a mimic of the peptide linkage, provides a stable, planar unit capable of engaging in critical hydrogen bonding interactions with biological targets.[3] The versatility of the benzamide structure arises from the ability to readily modify both the aromatic ring and the N-substituent, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This modularity makes the synthesis of novel benzamide libraries an efficient strategy in lead optimization.[4]

N-cyclohexyl-2-fluorobenzamide serves as an exemplary model for this guide. The cyclohexyl group introduces lipophilicity and a defined three-dimensional conformation, while the ortho-fluoro substituent on the benzoyl moiety can significantly alter electronic properties and metabolic pathways, often improving drug-like characteristics. The systematic characterization of such a novel entity is a critical and foundational task in any drug development program, ensuring that all subsequent biological and toxicological data are associated with a well-defined and pure chemical substance.

Proposed Synthesis and Purification

The most direct and reliable method for constructing the target amide is through the nucleophilic acyl substitution of a reactive carboxylic acid derivative with cyclohexylamine.[5][]

Synthetic Pathway: Acyl Chloride Method

The reaction of an acid chloride with an amine is a robust and widely used method for amide bond formation due to the high reactivity of the acyl chloride.[] The proposed two-step synthesis begins with the conversion of 2-fluorobenzoic acid to 2-fluorobenzoyl chloride, followed by its reaction with cyclohexylamine.

Step 1: Formation of 2-Fluorobenzoyl Chloride

2-fluorobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (DCM) with a catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride.[7] Thionyl chloride is often preferred for its cost-effectiveness and because the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Step 2: Amide Coupling

The crude or distilled 2-fluorobenzoyl chloride is then reacted with cyclohexylamine. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is added to neutralize the HCl generated during the reaction, driving it to completion.[7]

Detailed Experimental Protocol

Materials:

-

2-fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Cyclohexylamine

-

Triethylamine (TEA)

-

5% Hydrochloric acid (aq)

-

Saturated sodium bicarbonate solution (aq)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acid Chloride Formation: To a solution of 2-fluorobenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 2 hours, or until gas evolution ceases.

-

Solvent Removal: Remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 2-fluorobenzoyl chloride can often be used directly.

-

Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, prepare a solution of cyclohexylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Reaction: Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.[7] Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin-Layer Chromatography (TLC).

-

Aqueous Work-up: Upon completion, wash the reaction mixture sequentially with 5% HCl, water, saturated NaHCO₃ solution, and finally, brine.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-cyclohexyl-2-fluorobenzamide.

Purification

The primary method for purifying the crude product is recrystallization.[8] Suitable solvents include ethanol/water mixtures, ethyl acetate/hexanes, or acetone. For more challenging purifications, flash column chromatography on silica gel may be employed.[9]

Structural Elucidation and Identification

A combination of modern analytical techniques is essential to unequivocally confirm the structure and assess the purity of the synthesized compound.[10][11][12]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of a compound.[12] For N-cyclohexyl-2-fluorobenzamide (C₁₃H₁₆FNO), the expected monoisotopic mass is approximately 221.12 Da.

-

Expected Molecular Ion: [M]+ at m/z = 221

-

Protonated Molecule (ESI/CI): [M+H]+ at m/z = 222

Key Fragmentation Patterns: A common fragmentation pathway for benzamides is the cleavage of the amide bond.[13]

-

Loss of cyclohexylamino group (-NHC₆H₁₁): This would result in a fragment corresponding to the 2-fluorobenzoyl cation at m/z = 123.

-

Loss of 2-fluorobenzoyl group (-COC₆H₄F): This would lead to a cyclohexylaminium fragment at m/z = 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the atoms. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.[12][14]

¹H NMR:

-

Aromatic Protons (4H): These will appear in the downfield region (approx. δ 7.0-8.0 ppm) and will show complex splitting patterns due to H-H and H-F coupling.

-

Amide Proton (1H): A broad singlet or doublet (due to coupling with the adjacent CH) typically between δ 5.5-8.5 ppm. Its chemical shift can be concentration and solvent-dependent.

-

Cyclohexyl Protons (11H): These will be in the upfield region (approx. δ 1.0-4.0 ppm). The methine proton (CH-N) will be the most downfield of this group, appearing as a multiplet. The remaining 10 protons will be in a complex, overlapping multiplet.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon, with the carbon attached to the fluorine atom appearing as a doublet due to one-bond C-F coupling (¹JCF).[15][16]

-

Carbonyl Carbon (C=O): ~165-175 ppm.

-

Aromatic Carbons (6C): ~115-165 ppm. The carbon directly bonded to fluorine (C-F) will show a large coupling constant (¹JCF ≈ 245 Hz).[17] Other aromatic carbons will show smaller two- and three-bond couplings.

-

Cyclohexyl Carbons (6C): ~25-60 ppm.

¹⁹F NMR: A proton-decoupled ¹⁹F NMR spectrum will show a single resonance for the fluorine atom. The chemical shift will be characteristic of a fluorobenzene derivative.[14][17]

| Technique | Expected Result for C₁₃H₁₆FNO | Purpose |

| Mass Spec (EI) | Molecular Ion [M]⁺ at m/z 221 | Confirms Molecular Weight |

| ¹H NMR | Signals in aromatic, amide, and aliphatic regions | Maps the proton framework |

| ¹³C NMR | Signals for carbonyl, aromatic, and cyclohexyl carbons; C-F coupling | Confirms carbon skeleton |

| ¹⁹F NMR | Single resonance | Confirms presence of fluorine |

| IR Spectroscopy | N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹) | Identifies key functional groups |

| HPLC | Single sharp peak | Assesses purity |

Table 1: Summary of Analytical Techniques and Expected Outcomes.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a synthesized compound.[18] A sample is analyzed on a suitable column (e.g., C18) with an appropriate mobile phase (e.g., acetonitrile/water gradient). A pure compound should ideally show a single, sharp peak. Purity is typically reported as a percentage based on the area of the main peak relative to the total area of all peaks detected.

CAS Number Assignment

A CAS (Chemical Abstracts Service) Registry Number is a unique numerical identifier assigned to a single chemical substance.[19][20] For a novel compound like N-cyclohexyl-2-fluorobenzamide, a CAS number must be requested from CAS, a division of the American Chemical Society.[21][22]

The process involves:

-

Submission: Submitting a request to CAS Registry Services℠.[21]

-

Structural Information: Providing the unambiguous chemical structure of the compound.

-

Supporting Data: Supplying analytical data (like NMR and MS spectra) that confirms the structure.

Once reviewed and verified by CAS scientists, a unique CAS RN is assigned, which then becomes the global standard for identifying this specific substance in literature, databases, and regulatory submissions.[20][23]

Self-Validating System for Compound Identification

The trustworthiness of any research conducted with a novel compound hinges on its unambiguous identification and confirmed purity. The described analytical workflow constitutes a self-validating system.

No single technique is sufficient on its own. Mass spectrometry confirms the molecular formula, but isomers can have the same mass. NMR spectroscopy elucidates the precise atomic connectivity, distinguishing between isomers. IR spectroscopy provides confirmation of the key functional groups (amide C=O and N-H). Finally, HPLC confirms the sample's purity, ensuring that the spectroscopic data corresponds to the main component and not a significant impurity. When the data from all these orthogonal techniques are consistent, they provide a highly trustworthy and validated structural assignment.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to the synthesis and identification of N-cyclohexyl-2-fluorobenzamide. By following a logical workflow encompassing proven synthetic methods, robust purification protocols, and a suite of orthogonal analytical techniques, researchers can ensure the production of a well-characterized and pure compound. This foundational work is indispensable for the integrity of any subsequent research in drug discovery and development, providing a reliable basis for biological screening, structure-activity relationship studies, and preclinical evaluation.

References

- Vertex AI Search. (2025).

- ChemScene. (n.d.). 1311624-01-7 | N-Cyclohexyl-2-fluoro-5-methylbenzamide.

- PubChem. (n.d.). N-Cyclohexyl-2-fluoro-N-methylbenzamide | C14H18FNO | CID 579740.

- LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides.

- Journal of Applicable Chemistry. (2018). Complete assignment of 1H, 13C and 19F NMR spectra of (2E).

- Filo. (2026).

- The Good Scents Company. (n.d.). N-(2-methyl cyclohexyl)-2,3,4,5,6-pentafluorobenzamide, 1003050-32-5.

- PubMed. (2008). N-Cyclo-hexyl-2-fluoro-benzamide.

- Chemistry Steps. (2020).

- LinkedIn. (2025).

- Nanotechnology Perceptions. (n.d.).

- Wikipedia. (n.d.). CAS Registry Number.

- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.

- BenchChem. (n.d.). Strategies to reduce impurities in benzamide synthesis.

- Journal of the American Society for Mass Spectrometry. (n.d.). Dissociation of proton-bound complexes and proton affinity of benzamides.

- Research and Reviews: Journal of Medicinal & Organic Chemistry. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.

- CAS. (n.d.). CAS Registry Services.

- CAS. (n.d.). CAS REGISTRY.

- BOC Sciences. (2024).

- CIRS Group. (n.d.). Understanding CAS Registry Number: a Key Identifier for Chemical Substances.

- University of Georgia. (n.d.). Organic Compound Characterization & Quantification.

- Proregulations. (n.d.). CAS Number Application.

- Master Organic Chemistry. (2018).

- SpectraBase. (n.d.). Benzamide, 2-fluoro-N-decyl- - Optional[13C NMR] - Chemical Shifts.

- Hit2Lead. (n.d.). N-cyclohexyl-2-fluoro-N-methylbenzamide | SC-5541586.

- ResearchGate. (n.d.). Mass spectrum of benzamide (Scheme 2, 2b).

- NIST. (n.d.). N-cyclohexyl-2-benzothiazole sulfonamide.

- Journal of Chemistry. (2026).

- Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.

- BenchChem. (n.d.). Application Note: Spectroscopic Characterization of N-cyclohexyl-2-phenoxybenzamide.

- Google Patents. (n.d.). CN106316981A - Preparation method of N-cyclohexyl-2-benzothiazolesulfenamide.

- PubChem. (n.d.). Benzamide | C7H7NO | CID 2331.

- BenchChem. (n.d.). Application Notes: Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride.

- ChemicalBook. (n.d.). N-Cyclohexyl-2-benzothiazolesulfenamide synthesis.

- Molbank. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide.

- BenchChem. (n.d.). Application Notes and Protocols: N-Cyclohexyl-2-aminobenzenesulfonamide as a Precursor for Heterocyclic Compounds.

- Drug Design, Development and Therapy. (2014).

- FooDB. (2011). Showing Compound Benzamide (FDB023373).

- University of Ottawa NMR Facility Blog. (2007).

- Patsnap. (2017). Production method of N-cyclohexyl-2-benzothiazole sulfenamide.

- Magnetic Resonance in Chemistry. (2008).

- Smolecule. (n.d.). 2-Fluoropropane NMR spectroscopy data.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Showing Compound Benzamide (FDB023373) - FooDB [foodb.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. hepatochem.com [hepatochem.com]

- 5. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nano-ntp.com [nano-ntp.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 12. rroij.com [rroij.com]

- 13. Mass Spectrometry Interpretation of Benzamide Explain the interpretation.. [askfilo.com]

- 14. 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 16. pdf.smolecule.com [pdf.smolecule.com]

- 17. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 18. cais.uga.edu [cais.uga.edu]

- 19. CAS Registry Number - Wikipedia [en.wikipedia.org]

- 20. CAS REGISTRY | CAS [cas.org]

- 21. CAS Registry Services℠ | CAS [cas.org]

- 22. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]

- 23. CAS Number Application - Proregulations [proregulations.com]

Advanced Structure-Activity Relationship (SAR) of Fluorinated Benzamides: A Technical Guide to Rational Drug Design

Executive Summary

As a Senior Application Scientist, I approach benzamide optimization not merely as an exercise in adding halogens, but as a precise engineering of molecular micro-environments. The benzamide scaffold is a privileged structure in medicinal chemistry, ubiquitous in targets ranging from epigenetic modulators to neuroreceptors. However, the strategic incorporation of fluorine into this scaffold fundamentally alters its pharmacodynamics and pharmacokinetics. This whitepaper dissects the structure-activity relationship (SAR) of fluorinated benzamides, exploring the causality behind their enhanced binding affinities, conformational locking mechanisms, and metabolic shielding, supported by validated experimental protocols.

The Mechanistic Causality of Fluorination in Benzamides

When we substitute a hydrogen atom with fluorine on a benzamide ring, we are leveraging fluorine's unique physicochemical properties: high electronegativity, a small Van der Waals radius (1.47 Å, closely mimicking hydrogen's 1.20 Å), and low polarizability.

Conformational Locking via Intramolecular Hydrogen Bonds (IMHBs)

The most profound SAR impact of ortho-fluorination on a benzamide is conformational restriction. The highly electronegative fluorine atom can act as a weak hydrogen bond acceptor, forming an Intramolecular Hydrogen Bond (IMHB) with the adjacent amide N-H proton (C-F···H-N). This interaction restricts the free rotation of the amide bond, locking the molecule into a specific dihedral angle. By pre-organizing the ligand into its bioactive conformation, the entropic penalty of binding is significantly reduced, directly translating to higher target affinity.

Metabolic Shielding and Lipophilicity Modulation

Cytochrome P450 (CYP450) enzymes frequently target electron-rich aromatic rings and aliphatic bridgeheads for oxidation. The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~98 kcal/mol). Placing a fluorine atom at known metabolic soft spots blocks oxidative degradation. Furthermore, fluorination modulates the pKa of adjacent basic amines via inductive electron withdrawal, increasing the proportion of the un-ionized drug at physiological pH, which enhances membrane permeability and shifts the LogD profile.

Logical framework of fluorination effects on benzamide SAR and target applications.

Target-Specific SAR Case Studies

Cereblon (CRBN) Binders in PROTAC Design

In the development of Proteolysis Targeting Chimeras (PROTACs), non-phthalimide CRBN binders are highly sought after to improve chemical stability. Recent SAR studies demonstrate that the introduction of fluorine at the ortho position of benzamide scaffolds significantly increases CRBN binding affinity (1)[1]. For instance, perfluorination of benzamides outperforms non-fluorinated analogs, with specific ortho-fluorinated derivatives (e.g., Compound 8d) achieving an IC50 of 63 µM. The causality here is driven by the C-F···H-N IMHB, which predetermines the ligand conformation to perfectly match the human CRBN thalidomide binding domain (hTBD)[1].

FtsZ Allosteric Inhibitors (Antibacterial)

The bacterial cell division protein FtsZ is a prime target for novel antibiotics. The 2,6-difluorobenzamide motif is a hallmark of potent FtsZ allosteric inhibitors (2)[2]. Conformational analysis reveals that the energetic gap to reach the bioactive dihedral angle (-58°) is 3.71 kcal/mol for a standard benzamide, but drops dramatically to 1.98 kcal/mol for 2,6-difluorobenzamide[2]. The dual fluorine atoms force the aromatic ring out of coplanarity with the amide, creating a conformationally restrained inhibitor that slots seamlessly into the FtsZ allosteric cleft.

P2X7 Receptor Antagonists

Adamantanyl benzamides are potent P2X7 receptor antagonists but historically fail in vivo due to rapid oxidation of the adamantane bridgehead carbons. By synthesizing bioisosteres with fluorine atoms installed directly on the adamantane cage, researchers successfully blocked this metabolic pathway (3)[3]. The trifluorinated benzamide derivative (Compound 34) maintained an excellent IC50 of 25.1 nM while exhibiting vastly superior metabolic stability and lipophilic ligand efficiency (LLE)[3].

Quantitative SAR Data Summary

To provide a clear comparative baseline, the following table synthesizes the quantitative impact of fluorination across diverse therapeutic targets:

| Target | Representative Compound | Fluorination Strategy | Binding/Inhibition Metric | Mechanistic Impact of Fluorination |

| CRBN | Compound 8d | Ortho-fluorination | IC50 = 63 µM | Induces IMHBs, locking the active conformation for PROTAC recruitment[1]. |

| FtsZ | DFMBA | 2,6-difluorination | Enhanced vs non-fluorinated | Lowers energetic penalty to reach the -58° dihedral active state[2]. |

| P2X7R | Compound 34 | Adamantane trifluorination | IC50 = 25.1 nM | Blocks CYP450 oxidation at bridgehead carbons while maintaining affinity[3]. |

| CETP | Compound 8f | p-tetrafluoroethoxy | IC50 = 2.1 µM | Enhances hydrophobic interactions within the target's lipid-binding pocket[4]. |

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, ensuring that observed SAR improvements are genuine and not artifactual.

Protocol 1: Synthesis & Conformational Validation of Fluorinated Benzamides

Objective: Synthesize an ortho-fluorinated benzamide and validate its IMHB-locked conformation.

-

Amide Coupling: React the selected fluorinated benzoic acid with the target amine using HATU (1.2 eq) and DIPEA (2.0 eq) in anhydrous DMF at room temperature. Causality: HATU is chosen over standard carbodiimides because the electron-withdrawing fluorine deactivates the carboxylic acid; HATU ensures rapid, high-yield coupling without epimerization.

-

Purification: Isolate the product via reverse-phase HPLC (Water/MeCN with 0.1% TFA).

-

Self-Validating Conformational Analysis (HOESY NMR): Perform 2D

F--

Validation Check: The presence of a strong cross-peak between the fluorine atom and the amide N-H proton definitively proves spatial proximity (< 3 Å), validating the formation of the IMHB and the locked bioactive conformation. Absence of this peak indicates rotational freedom, prompting a redesign.

-

Protocol 2: Microscale Thermophoresis (MST) for Binding Affinity

Objective: Accurately determine the dissociation constant (

Step-by-step workflow for Microscale Thermophoresis (MST) binding affinity assays.

-

Target Labeling: Label the purified target protein using an NHS-ester RED fluorophore (targeting primary amines). Purify via size-exclusion chromatography to remove free dye.

-

Ligand Titration: Prepare a 16-point serial dilution of the fluorinated benzamide in assay buffer (e.g., PBS + 0.05% Tween-20). Causality: Tween-20 is critical to prevent non-specific adsorption of the highly lipophilic fluorinated ligand to the glass capillaries.

-

Equilibration & Capillary Loading: Mix the labeled protein (constant concentration, ~10 nM) with the ligand dilutions. Incubate for 15 minutes at RT, then load into standard treated MST capillaries.

-

Self-Validation (Pre-Scan): Run a capillary fluorescence scan before applying the IR laser.

-

Validation Check: Fluorescence counts must remain constant across all 16 capillaries (±10%). If fluorescence drops at high ligand concentrations, the fluorinated benzamide is quenching the fluorophore or inducing aggregation, which would invalidate the

calculation.

-

-

Thermophoresis: Apply the IR laser. The binding of the fluorinated ligand alters the hydration shell and charge of the protein, changing its movement along the temperature gradient. Plot the normalized fluorescence against ligand concentration to derive the

.

References

-

Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs | Journal of Medicinal Chemistry - ACS Publications. 1

-

Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications | PMC - NIH. 2

-

Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist | University of East Anglia. 3

-

The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors | MDPI. 5

-

Fluorinated Benzyloxalamides: Glide Docking, Pharmacophore Mapping, Synthesis and In Vitro Evaluation as Potential Cholesteryl Ester Transfer Protein Inhibitors | Indian Journal of Pharmaceutical Sciences. 4

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 4. ijpsonline.com [ijpsonline.com]

- 5. mdpi.com [mdpi.com]

Thermodynamic stability of N-cyclohexyl-2-fluorobenzamide

An In-depth Technical Guide to the Thermodynamic Stability of N-cyclohexyl-2-fluorobenzamide

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the thermodynamic stability of N-cyclohexyl-2-fluorobenzamide, a novel benzamide derivative. Moving beyond a simple recitation of methods, this document, prepared from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices and establishes a self-validating system for stability assessment. We will explore the theoretical underpinnings of stability, detail rigorous experimental protocols for thermal analysis and polymorphism screening, and provide a framework for interpreting the resulting data.

Introduction: Why Thermodynamic Stability is Paramount

N-cyclohexyl-2-fluorobenzamide is a molecule of interest with potential therapeutic applications. However, before it can advance through the development pipeline, a thorough understanding of its solid-state properties is essential. Thermodynamic stability dictates the most stable crystalline form of the API under given conditions. The selection of a suboptimal or metastable form can lead to unforeseen changes during manufacturing or storage, potentially altering dissolution rates, bioavailability, and even therapeutic outcomes. This guide provides the strategic and tactical framework for a comprehensive stability assessment.

Theoretical & Structural Considerations

The thermodynamic stability of a crystalline solid is governed by its Gibbs free energy (G), which is a function of enthalpy (H) and entropy (S) (G = H - TS). The most stable polymorphic form will possess the lowest Gibbs free energy at a given temperature and pressure.

A structural analysis of N-cyclohexyl-2-fluorobenzamide reveals key features that may influence its stability:

-

Amide Linkage: The central amide bond is susceptible to hydrolysis, particularly under acidic or basic conditions. This represents a primary potential degradation pathway.

-

Fluorine Substitution: The ortho-fluorine atom on the benzoyl ring is an electron-withdrawing group that can influence the electron density of the aromatic system and the acidity of the amide proton, potentially affecting intermolecular interactions.

-

Cyclohexyl Group: This bulky, flexible aliphatic group can adopt multiple conformations (e.g., chair, boat), which may lead to the formation of different crystal packing arrangements, or polymorphs.

Understanding these structural aspects allows us to anticipate potential liabilities and design a targeted experimental plan.

A Multi-Pillar Approach to Stability Assessment

A robust stability profile is not derived from a single experiment but from a matrix of complementary analyses. Our approach is structured as a logical workflow, starting with intrinsic stability and progressing to a comprehensive understanding of solid-state behavior.

Caption: Workflow for Thermodynamic Stability Assessment.

Pillar 1: Intrinsic Thermal Stability Assessment

The first step is to understand the inherent thermal stability of the compound. This involves determining the temperatures at which it melts and decomposes.

Causality: TGA measures mass loss as a function of temperature.[1][2] This is the most direct way to determine the temperature at which the compound begins to decompose, providing a critical upper temperature limit for all subsequent experiments, handling, and storage.

Experimental Protocol: TGA

-

Instrument Calibration: Calibrate the TGA instrument's balance and temperature sensor using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of N-cyclohexyl-2-fluorobenzamide into an aluminum or ceramic crucible.[3][4] Ensure the sample is representative of the bulk material.[3]

-

Experimental Conditions:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Set the temperature program to ramp from 25 °C to a temperature well above the expected decomposition (e.g., 400 °C) at a rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of the first significant mass loss event is recorded as the decomposition temperature (Td).

Causality: DSC measures the heat flow into or out of a sample as it is heated or cooled.[5][6][7] This technique is essential for identifying the melting point (Tm), which is a key physical constant of a crystalline solid, as well as other thermal events like polymorphic transitions or glass transitions.[5]

Experimental Protocol: DSC

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of N-cyclohexyl-2-fluorobenzamide into a hermetically sealed aluminum pan.

-

Experimental Conditions:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Use a "heat-cool-heat" cycle to erase the sample's prior thermal history and observe its complete thermal behavior.

-

Segment 1 (Heating): Ramp from 25 °C to a temperature approximately 20 °C above the expected melt, but below the Td found by TGA, at a rate of 10 °C/min.

-

Segment 2 (Cooling): Cool the sample back to 25 °C at a rate of 10 °C/min to observe crystallization behavior.

-

Segment 3 (Heating): Re-heat the sample at 10 °C/min to confirm the thermal events observed in the first heat.

-

-

Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization) events. The peak temperature of the melting endotherm is the melting point.

Illustrative Data for N-cyclohexyl-2-fluorobenzamide

| Parameter | Technique | Illustrative Value | Interpretation |

| Decomposition Onset (Td) | TGA | 285 °C | Material is thermally stable up to this temperature. |

| Melting Point (Tm) | DSC | 162 °C | Sharp endotherm indicates a pure crystalline solid. |

| Enthalpy of Fusion (ΔHfus) | DSC | 35.4 kJ/mol | Energy required to melt the crystal lattice. |

| Crystallization Temp (Tc) | DSC | 95 °C | Observed on cooling; indicates recrystallization from melt. |

Pillar 2: Polymorph and Solvate Screening

Causality: Many APIs can exist in multiple crystalline forms (polymorphs) or form crystals with solvent molecules (solvates).[8] Different forms can have drastically different stabilities and physical properties. A comprehensive screen is necessary to identify the most thermodynamically stable form, which is typically the preferred form for development as it is least likely to convert to another form over time.[9]

Experimental Protocol: Polymorph Screening by Slurry Crystallization

-

Solvent Selection: Choose a diverse panel of ~20 solvents with varying polarities, hydrogen bonding capabilities, and functional groups (e.g., methanol, acetone, ethyl acetate, toluene, water, heptane).

-

Slurry Preparation: For each solvent, add an excess of N-cyclohexyl-2-fluorobenzamide (e.g., 50 mg) to a small vial containing 1 mL of the solvent.

-

Equilibration: Agitate the vials at two different temperatures (e.g., 5 °C and 40 °C) for an extended period (e.g., 7 days) to allow the system to reach thermodynamic equilibrium. This process encourages the initial, potentially metastable, form to convert to the most stable form under those conditions.

-

Isolation & Analysis: After equilibration, filter the solids from each vial and allow them to air dry.

-

Characterization: Analyze each isolated solid using X-Ray Powder Diffraction (XRPD). XRPD is the primary technique for identifying and distinguishing different crystal forms, as each form will produce a unique diffraction pattern.[9][10]

Pillar 3: Forced Degradation Studies

Causality: Forced degradation, or stress testing, is a regulatory requirement under ICH Q1A guidelines.[11][12][13] Its purpose is to intentionally degrade the API under harsh conditions (acid, base, oxidation, heat, light) to identify likely degradation products and establish "stability-indicating" analytical methods. This ensures that any degradants formed during long-term storage can be detected and quantified.

Sources

- 1. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. torontech.com [torontech.com]

- 4. epfl.ch [epfl.ch]

- 5. quercus.be [quercus.be]

- 6. resolvemass.ca [resolvemass.ca]

- 7. veeprho.com [veeprho.com]

- 8. The Relevance Of Polymorph Screening In The Pharmaceutical Industry [outsourcedpharma.com]

- 9. international-pharma.com [international-pharma.com]

- 10. pharmtech.com [pharmtech.com]

- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 12. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Advanced Structural and Pharmacological Profiling of N-Cyclohexyl-2-fluorobenzamide Derivatives: A Comprehensive Technical Guide

Executive Summary

N-Cyclohexyl-2-fluorobenzamide (NC2FB) and its functionalized derivatives represent a highly versatile class of pharmacophores in contemporary medicinal chemistry and agrochemical development. Characterized by a rigidified amide backbone and a sterically tunable cyclohexyl moiety, this scaffold provides exceptional orthogonal reactivity for late-stage functionalization. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, advanced synthetic methodologies, and field-proven pharmacological applications of NC2FB derivatives, moving beyond basic descriptions to analyze the causality of molecular design and experimental execution.

Structural and Physicochemical Profiling

The biological efficacy of NC2FB derivatives is intrinsically linked to their crystallographic geometry. X-ray diffraction studies of the foundational NC2FB molecule (C13H16FNO) reveal critical spatial arrangements that dictate its interaction with enzymatic binding pockets[1].

-

Planarity and Dihedral Angles: The core amide unit (C2—C1—O1—N1—C8) is highly planar, exhibiting a maximum atomic deviation of merely 0.0223 Å[1]. This plane intersects the fluorobenzene ring at a dihedral angle of 29.92°, a specific conformational tilt that minimizes steric clash between the ortho-fluoro substituent and the carbonyl oxygen[1].

-

Ring Puckering: The N-cyclohexyl ring adopts a classic, thermodynamically stable chair conformation, defined by Cremer-Pople puckering parameters (Q(3) = 0.5763 Å)[1].

-

Hydrogen Bonding Network: In solid-state packing, the molecules self-assemble into transverse chains via robust N—H···O hydrogen bonds, augmented by weaker C—H···O and C—H···F interactions[1]. This extensive intermolecular network contributes to the high melting points and metabolic stability observed in its advanced derivatives.

Advanced Synthetic Methodologies

While classical amidation (reacting 2-fluorobenzoyl chloride with cyclohexylamine) is standard, modern drug discovery demands functionalization under mild conditions. A breakthrough in this domain is the Copper-catalyzed arylation of bromo-difluoro-acetamides to yield complex NC2FB derivatives[2].

Protocol 1: Cu-Catalyzed Cross-Coupling for Fluorinated Benzamides

Causality & Experimental Design: This protocol utilizes a Calix[4]arene ligand (L1) to stabilize the Cu(II) catalytic center. Crucially, MgCl₂ is introduced as an additive. According to the Pearson Hard-Soft Acid-Base (HSAB) theory, the hard Mg²⁺ ion exhibits a high affinity for the electron-rich fluorine atoms, polarizing the adjacent C-Br bond and drastically lowering the activation energy for oxidative addition[2].

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk tube under a nitrogen atmosphere, combine 2-bromo-2,2-difluoroacetamide (1.0 mmol, 1.0 equiv.) with the appropriate aryl boronic acid (1.3 mmol, 1.3 equiv.)[2].

-

Catalyst & Additive Loading: Add CuBr₂ (22.3 mg, 0.1 mmol, 10 mol%) and Calix[4]arene L1 (130 mg, 0.2 mmol, 20 mol%) to the reaction vessel[2].

-

Activation: Introduce KF (116 mg, 2.0 mmol, 2.0 equiv.) as a base/fluoride source for transmetalation, and MgCl₂ (95 mg, 1.0 mmol, 1.0 equiv.) for C-Hal bond activation[2].

-

Solvation & Reaction: Suspend the mixture in hexafluoropropanol (HFIP) (0.12 mmol/mL). HFIP is chosen for its strong hydrogen-bond donating capability, which stabilizes ionic transition states. Heat the mixture to 70 °C and stir for 8 hours[2].

-

Validation & Purification: Monitor completion via TLC/LCMS. Evaporate the solvent under reduced pressure and purify the dry crude via silica gel column chromatography to yield the target NC2FB derivative (Yields up to 87%)[2].

Diagram 2: Cu-catalyzed cross-coupling workflow for fluorinated benzamides.

Pharmacological Applications & Biological Activity

The structural rigidity of the 2-fluorobenzamide core has been successfully exploited across multiple therapeutic areas.

Oncology: Mutant IDH1/IDH2 Inhibition

Wild-type Isocitrate Dehydrogenase (IDH) catalyzes the oxidative decarboxylation of isocitrate to alpha-ketoglutarate (α-KG). However, specific mutations (e.g., R132 in IDH1) confer a neomorphic (gain-of-function) activity, causing the enzyme to reduce α-KG into the oncometabolite D-2-hydroxyglutarate (D-2-HG)[3]. The accumulation of D-2-HG blocks cellular differentiation and drives tumorigenesis in acute myeloid leukemia (AML) and gliomas[3].

Derivatives linking NC2FB to 3-pyrimidin-4-yl-oxazolidin-2-ones act as potent, allosteric inhibitors of mutant IDH[4]. The cyclohexyl ring occupies a hydrophobic sub-pocket, while the fluorine atom engages in critical halogen bonding with the mutated active site.

Diagram 1: Mutant IDH neomorphic pathway and NC2FB-targeted inhibition.

Protocol 2: Synthesis of NC2FB-linked IDH Inhibitors

Causality: N-Methyl-2-pyrrolidone (NMP) is selected as the solvent due to its high boiling point and polarity, which accelerates the S_NAr (nucleophilic aromatic substitution) reaction. N,N-Diisopropylethylamine (Hünig's Base) acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the acid-catalyzed degradation of the oxazolidinone ring[4].

Step-by-Step Methodology:

-

Reagent Mixing: To a reaction vial, add (S)-4-(1-aminoethyl)-N-cyclohexyl-2-fluorobenzamide (16 mg, 0.061 mmol) and (S)-3-(2-chloro-5-fluoropyrimidin-4-yl)-4-isopropyloxazolidin-2-one (31.4 mg, 0.121 mmol)[4].

-

Solvation: Dissolve the reagents in 0.5 mL of NMP[4].

-

Base Addition: Inject Hünig's Base (0.032 mL, 0.182 mmol) to the mixture[4].

-

Thermal Reaction: Heat the sealed vial to 125 °C for exactly 4 hours[4].

-

Validation: Monitor the reaction progression strictly via LCMS to prevent over-alkylation. Once the starting material is consumed, cool the mixture to room temperature for downstream purification[4].

Hematology: Selective FXIa Inhibitors

Direct oral anticoagulants targeting Coagulation Factor XIa (FXIa) are superior to traditional Vitamin K antagonists because they reduce thrombosis without broadly suppressing other coagulation factors, thereby minimizing severe bleeding risks[5]. Substituted oxopyridine derivatives linked to a 2-fluorobenzamide tail (e.g., Compound 4a) have demonstrated high binding affinity for FXIa, utilizing the fluorobenzamide moiety to anchor into the S1' pocket of the protease[5].

Agrochemicals: Broad-Spectrum Antifungals

In agricultural science, 2-fluorobenzamide derivatives containing a 1,2,4-triazole moiety exhibit exceptional fungicidal properties. For instance, N-[2-Hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]-2-fluorobenzamide (Compound 6e) demonstrated a 97% inhibition rate against Magnaporthe grisea (rice blast fungus) at 50 µg/mL, significantly outperforming the commercial standard myclobutanil (85% inhibition)[6].

Quantitative Data Presentation

The following table synthesizes the primary biological targets and efficacy metrics of the diverse derivatives discussed in this guide:

| Compound Class / Derivative | Core Scaffold | Primary Biological Target | Key Efficacy / Yield Metric | Reference |

| 3-Pyrimidin-4-yl-oxazolidin-2-ones | NC2FB | Mutant IDH1 / IDH2 (Oncology) | Blocks D-2-HG oncometabolite production | [4],[3] |

| Oxopyridine Derivatives | 2-Fluorobenzamide | Coagulation Factor XIa (Hematology) | High selectivity; mitigates bleeding risks | [5] |

| Triazole-containing Derivatives | 2-Fluorobenzamide | Magnaporthe grisea (Agrochemical) | 97% Inhibition at 50 µg/mL | [6] |

| Aryl-difluoroacetamides | NC2FB | Synthetic Cross-Coupling Intermediates | Up to 87% Yield via Cu/Mg catalysis | [2] |

Conclusion

The N-cyclohexyl-2-fluorobenzamide architecture is far more than a simple structural motif; it is a highly tunable pharmacophore. By understanding the crystallographic causality of its dihedral angles and leveraging advanced synthetic protocols like Mg²⁺-assisted Cu-catalysis, researchers can continue to exploit this scaffold to develop targeted therapies ranging from mutant IDH inhibitors in oncology to highly selective anticoagulants and agrochemicals.

References

-

[5] Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. PMC - NIH. 5

-

[4] WO2013046136A1 - 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant idh. Google Patents. 4

-

[6] Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. J-Stage. 6

-

Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids.... HELDA - University of Helsinki.

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. Making sure you're not a bot! [helda.helsinki.fi]

- 3. WO2013046136A1 - 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant idh - Google Patents [patents.google.com]

- 4. WO2013046136A1 - 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant idh - Google Patents [patents.google.com]

- 5. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

Biological targets for N-cyclohexyl-2-fluorobenzamide

The following technical guide details the biological targets, mechanism of action, and experimental validation protocols for N-cyclohexyl-2-fluorobenzamide , a specialized small-molecule probe primarily utilized in the study of kinase signaling pathways and inflammatory modulation.

A Technical Guide for Drug Discovery & Chemical Biology

Executive Summary

N-cyclohexyl-2-fluorobenzamide is a synthetic benzamide derivative identified as a pharmacologically active scaffold in the inhibition of MAPK-Activated Protein Kinase 2 (MAPKAPK2 or MK-2) . As a downstream effector of the p38 MAPK pathway, MK-2 is a critical regulator of cytokine production, specifically TNF-

Unlike broad-spectrum kinase inhibitors, the specific fluorination pattern (2-fluoro) and the N-cyclohexyl moiety of this molecule provide a distinct structure-activity relationship (SAR) profile, optimizing its interaction with the ATP-binding pocket of serine/threonine kinases. This guide delineates its primary target (MK-2), potential off-target interactions (TRP channels), and the experimental protocols required to validate its bioactivity.

Chemical Profile & Physicochemical Properties[1][2][3][4]

Understanding the physicochemical nature of N-cyclohexyl-2-fluorobenzamide is prerequisite to interpreting its biological interactions. The 2-fluoro substituent acts as a bioisostere for hydrogen or a hydroxyl group but with significantly altered electronic properties, influencing the acidity of the amide proton and the lipophilicity of the phenyl ring.

| Property | Value / Description | Relevance to Binding |

| Molecular Formula | Core benzamide scaffold | |

| Molecular Weight | 221.27 g/mol | Fragment-like; high ligand efficiency potential |

| LogP (Predicted) | ~3.3 | Moderate lipophilicity; good membrane permeability |

| H-Bond Donors | 1 (Amide NH) | Critical for hinge region interaction in kinases |

| H-Bond Acceptors | 2 (C=O, F) | Fluorine can act as a weak acceptor or modulate pKa |

| Rotatable Bonds | 2 | Conformational restriction aids entropy of binding |

Primary Biological Target: MAPKAPK2 (MK-2)[3]

The primary validated target for N-cyclohexyl-2-fluorobenzamide is MAPKAPK2 (MK-2) , a serine/threonine kinase directly phosphorylated and activated by p38 MAPK.

Mechanism of Action (MOA)

The compound functions as an ATP-competitive inhibitor . Upon binding to the catalytic domain of MK-2, it prevents the phosphorylation of its downstream substrates, most notably Heat Shock Protein 27 (HSP27) .

-

Signal Transduction Blockade: Under stress conditions (e.g., LPS stimulation), p38 MAPK phosphorylates MK-2.

-

Inhibitor Binding: N-cyclohexyl-2-fluorobenzamide occupies the ATP-binding pocket of activated MK-2.

-

Functional Consequence:

-

HSP27: Remains unphosphorylated, preventing actin remodeling.

-

mRNA Stability: Phosphorylated MK-2 normally stabilizes AU-rich element (ARE)-containing mRNAs (like TNF-

and IL-6). Inhibition leads to rapid degradation of these mRNAs. -

Outcome: Reduced translation and secretion of pro-inflammatory cytokines.

-

Signaling Pathway Visualization

The following diagram illustrates the specific node (MK-2) targeted by the compound within the inflammatory cascade.

Figure 1: The p38/MK-2 signaling axis.[1] The compound inhibits MK-2, destabilizing cytokine mRNA.

Secondary Targets & Off-Target Liabilities

While MK-2 is the primary therapeutic target, the N-cyclohexylbenzamide scaffold is a privileged structure in medicinal chemistry, often associated with sensory receptors.

Transient Receptor Potential (TRP) Channels

-

TRPM8 (Cold Receptor): Analogs of N-cyclohexylbenzamide are known TRPM8 antagonists. The 2-fluoro substitution may modulate this activity, potentially causing alterations in thermosensation.

-

TRPV1 (Capsaicin Receptor): While less potent than against TRPM8, the benzamide core can act as a modulator of TRPV1.

-

Implication: In in vivo models, researchers must control for potential effects on thermoregulation or nociception.

Experimental Validation Protocols

To validate the activity of N-cyclohexyl-2-fluorobenzamide, a dual-assay approach is recommended: a biochemical kinase assay for potency (

Protocol A: In Vitro MK-2 Kinase Assay

Objective: Determine the inhibitory constant (

Reagents:

-

Recombinant Human MK-2 (active).

-

Substrate: Peptide H-KKLNRTLSVA-OH (HSP27 derived).

-

ATP (radiolabeled [

- -

Compound: N-cyclohexyl-2-fluorobenzamide (dissolved in DMSO).

Workflow:

-

Preparation: Dilute compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM DTT). -

Incubation: Mix MK-2 enzyme (5-10 nM) with compound for 15 minutes at room temperature.

-

Reaction Start: Add ATP (

concentration) and Substrate peptide (50 -

Reaction Stop: After 30 minutes, stop reaction with orthophosphoric acid (for radiometric) or EDTA (for fluorescence).

-

Detection: Measure

P incorporation via scintillation counting or fluorescence polarization. -

Analysis: Plot % Inhibition vs. Log[Compound] to calculate

.

Protocol B: Cellular TNF- Release Assay

Objective: Verify functional inhibition of the pathway in a biological system.

Workflow Visualization:

Figure 2: Cellular assay workflow for validating MK-2 dependent cytokine suppression.

Step-by-Step:

-

Cell Culture: Seed THP-1 human monocytes (

cells/well) in 96-well plates. -

Dosing: Treat cells with serial dilutions of N-cyclohexyl-2-fluorobenzamide (0.1 nM to 10

M) for 60 minutes. -

Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1

g/mL to activate the p38/MK-2 pathway. -

Incubation: Incubate for 4 hours at 37°C, 5%

. -

Quantification: Harvest supernatant and quantify TNF-

using a commercial ELISA kit. -

Validation: Cytotoxicity must be ruled out using an MTT or CellTiter-Glo assay in parallel.

Synthesis & Probe Generation

For researchers requiring de novo synthesis of this probe for SAR studies, the following validated route is standard (Yield: ~79%).

-

Reactants: 2-Fluorobenzoic acid (or 2-fluorobenzoyl chloride) + Cyclohexylamine.

-

Coupling Agent: EDCI/HOBt (if using acid) or

(if using acid chloride). -

Solvent: Dichloromethane (DCM).

-

Purification: Recrystallization from

or Flash Chromatography (Hexane/EtOAc).

References

-

Dumble, M., et al. (2007). "Discovery of novel MK2 inhibitors for the treatment of rheumatoid arthritis." Bioorganic & Medicinal Chemistry Letters. Link

-

Anderson, D.R., et al. (2004). "Mitogen activated protein kinase-activated protein kinase-2 inhibiting compounds." World Intellectual Property Organization, Patent WO2004058762A1. Link

-

Saeed, A., et al. (2008).[2] "N-Cyclohexyl-2-fluorobenzamide."[3][4][5][6][7] Acta Crystallographica Section E: Structure Reports Online, 64(11), o2187. Link

-

Gaestel, M. (2006). "MAPKAP kinases - MKs - two's company, three's a crowd." Nature Reviews Molecular Cell Biology. Link

-

BenchChem. (2025).[8] "N-cyclohexyl-2-fluorobenzamide Structure & Properties." BenchChem Database. Link

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. chem.qau.edu.pk [chem.qau.edu.pk]

- 3. 4-Bromo-3-chloro-N-cyclohexyl-2-fluorobenzamide 97% | CAS: 2404734-23-0 | AChemBlock [achemblock.com]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. 2267-95-0 N-Cyclohexyl-2-fluorobenzamide AKSci 6965FV [aksci.com]

- 7. WO2004058762A1 - Mitogen activated protein kinase-activated protein kinase-2 inhibiting compounds - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Preclinical Safety and Toxicity Profiling of N-Cyclohexyl-2-fluorobenzamide: A Technical Whitepaper

Executive Summary

N-cyclohexyl-2-fluorobenzamide (CAS: 2267-95-0) is a privileged structural motif frequently utilized as a synthetic intermediate and scaffold in medicinal chemistry[1]. Its core structure—combining a lipophilic cyclohexyl ring, a stable amide linkage, and an ortho-fluorinated benzene ring—is heavily featured in the development of mutant IDH1/2 inhibitors for oncology[2] and MAPK-activated protein kinase-2 (MK-2) inhibitors[3]. While highly valuable for target binding, the unique physicochemical properties of this scaffold introduce specific safety and toxicity liabilities that must be rigorously evaluated during lead optimization.

This whitepaper provides an in-depth technical guide to the toxicity profile, predictive safety data, and environmental stability of N-cyclohexyl-2-fluorobenzamide, offering self-validating experimental workflows for preclinical assessment.

Structural Toxicology & Physicochemical Liabilities

The safety profile of N-cyclohexyl-2-fluorobenzamide is fundamentally dictated by its structural components. Understanding the causality between these functional groups and their biological interactions is critical for predictive toxicology.

-

The Ortho-Fluoro Substitution: The introduction of fluorine at the ortho position of the benzamide ring increases metabolic stability by blocking cytochrome P450 (CYP450) mediated aromatic oxidation at that site. However, it also alters the electron density of the aromatic ring, potentially increasing the electrophilicity of adjacent carbons and leading to the formation of reactive arene epoxides[4].

-

The Cyclohexyl Moiety: The non-polar cyclohexyl group significantly increases the compound's overall lipophilicity (LogP). While this enhances membrane permeability and target engagement, excessive lipophilicity correlates with increased promiscuity, off-target toxicity, and a higher risk of phospholipidosis and bioaccumulation.

-

The Amide Bond: Amides are generally stable in plasma, but hepatic amidases can cleave this bond. Hydrolysis of N-cyclohexyl-2-fluorobenzamide yields 2-fluorobenzoic acid and cyclohexylamine. Cyclohexylamine is a known sympathomimetic and potential cardiovascular liability, necessitating strict monitoring of metabolic cleavage[5].

Table 1: Predictive Safety Endpoints & Structural Alerts

| Parameter | Predictive Value / Alert | Toxicological Implication |

| LogP (Estimated) | 2.8 - 3.2 | Moderate lipophilicity; low risk of acute bioaccumulation, but potential for non-specific protein binding. |

| Metabolic Cleavage | Cyclohexylamine release | Potential cardiovascular toxicity (blood pressure elevation) upon extensive amide hydrolysis. |

| Aromatic Oxidation | Arene Epoxide formation | Risk of covalent binding to hepatic proteins (DILI risk). |

| Photostability | UV-induced amido cleavage | Potential for phototoxicity and environmental persistence[6]. |

Metabolic Pathway & Reactive Intermediate Generation

To accurately predict in vivo toxicity, we must map the biotransformation pathways. The primary routes of clearance for fluorinated benzamides involve CYP450-mediated oxidation and amidase-driven hydrolysis.

Caption: Predicted biotransformation pathways of N-cyclohexyl-2-fluorobenzamide highlighting toxicity alerts.

Environmental Toxicity & Photodegradation

Recent studies on structurally related fluorinated benzamides (e.g., cyflufenamid) demonstrate that these compounds are susceptible to photolysis in liquid media[6]. Under UV irradiation, the amido bond undergoes cleavage, a process accelerated by the presence of environmental catalysts like

From an environmental safety and handling perspective (SDS guidelines), N-cyclohexyl-2-fluorobenzamide and its halogenated derivatives must be protected from prolonged UV exposure to prevent the generation of reactive, potentially toxic photoproducts[7]. Spillage into aquatic environments poses a risk due to the slow baseline degradation rate in the absence of UV catalysis[7].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each includes internal controls to verify the causality of the observed toxicological effects.

Protocol A: In Vitro Hepatotoxicity Screening (HepG2 MTT Assay)

Rationale: HepG2 cells retain partial metabolic competence, allowing us to assess both the intrinsic cytotoxicity of the parent compound and the potential toxicity of its metabolites (e.g., cyclohexylamine).

Step-by-Step Methodology:

-

Cell Culture Preparation: Seed HepG2 cells in a 96-well plate at a density of

cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% -

Compound Preparation: Dissolve N-cyclohexyl-2-fluorobenzamide in analytical grade DMSO to create a 10 mM stock. Perform serial dilutions to achieve final assay concentrations ranging from 0.1 µM to 100 µM. (Critical: Ensure final DMSO concentration in wells does not exceed 0.5% to prevent solvent-induced cytotoxicity).

-

Treatment & Controls:

-

Test Wells: Add the compound dilutions.

-

Positive Control: Add 50 µM Chlorpromazine (known hepatotoxin).

-

Vehicle Control: Add 0.5% DMSO in media.

-

-

Incubation: Incubate the plates for 48 hours.

-

Viability Assessment: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan.

-

Solubilization & Readout: Remove the media, add 100 µL of DMSO to dissolve the formazan crystals, and measure absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the

using non-linear regression. A shift in

Protocol B: Photodegradation Kinetics Assessment

Rationale: Based on the photolytic behavior of fluorobenzamides[6], this assay quantifies environmental stability and identifies phototoxic cleavage products.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a 10 mg/L solution of N-cyclohexyl-2-fluorobenzamide in ultrapure water containing 1% acetonitrile to aid solubility.

-

Irradiation Setup: Place the solution in a quartz reactor tube. Position the tube in a photoreactor equipped with a Xenon arc lamp (simulating solar spectrum, 290-400 nm).

-

Sampling: Extract 1 mL aliquots at time intervals: 0, 15, 30, 60, 120, and 240 minutes.

-

Quenching: Immediately transfer aliquots to amber HPLC vials and store at 4°C to halt degradation.

-

LC-MS/MS Analysis: Analyze the samples using a C18 reverse-phase column. Monitor the disappearance of the parent mass (

) and the appearance of the primary photoproducts (e.g., cyclohexylamine at -

Kinetic Modeling: Plot

versus time to determine the pseudo-first-order degradation rate constant (

High-Throughput Safety Screening Workflow

To systematically evaluate N-cyclohexyl-2-fluorobenzamide or its derivatives during lead optimization, a tiered screening workflow is essential.

Caption: Tiered preclinical safety screening workflow for fluorobenzamide derivatives.

References

-

Saeed, A., Khera, R. A., Abbas, N., Simpson, J., & Stanley, R. G. (2008). N-Cyclohexyl-2-fluorobenzamide. Acta Crystallographica Section E: Structure Reports Online.[Link]

-

MDPI (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Molecules.[Link]

-

ResearchGate (2015). Photolysis of cyflufenamid in liquid media. Environmental Science and Pollution Research.[Link]

- World Intellectual Property Organization (2013).WO2013046136A1 - 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant idh.

Sources

- 1. 2267-95-0 N-Cyclohexyl-2-fluorobenzamide AKSci 6965FV [aksci.com]

- 2. WO2013046136A1 - 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant idh - Google Patents [patents.google.com]

- 3. WO2004058762A1 - Mitogen activated protein kinase-activated protein kinase-2 inhibiting compounds - Google Patents [patents.google.com]

- 4. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. zycz.cato-chem.com [zycz.cato-chem.com]

Methodological & Application

Application Note: High-Yield Synthesis of N-Cyclohexyl-2-fluorobenzamide via Modified Schotten-Baumann Amidation

Introduction & Strategic Rationale

Fluorinated arylamides are highly valued pharmacophores in modern drug development. The incorporation of a fluorine atom into an aromatic nucleus frequently enhances the metabolic stability, lipophilicity, and target binding affinity of the resulting drug candidates compared to their non-fluorinated counterparts [1].

The synthesis of N-cyclohexyl-2-fluorobenzamide is efficiently achieved through the nucleophilic acyl substitution of 2-fluorobenzoyl chloride with cyclohexylamine. This application note details a highly optimized, self-validating protocol utilizing a modified Schotten-Baumann approach. The methodology is specifically designed to maximize product yield and purity while mitigating the inherent moisture sensitivity of the acyl chloride reagent.

Mechanistic Insights & Causality

The direct coupling of a carboxylic acid and an amine is thermodynamically unfavorable due to competing acid-base proton exchange, which forms an unreactive salt [3]. To bypass this barrier, the carboxylic acid is pre-activated into an electrophilic acyl chloride (2-fluorobenzoyl chloride).

Causality of the Base Scavenger: The amidation reaction generates equimolar hydrogen chloride (HCl) as a byproduct. If left unneutralized, the HCl will rapidly protonate the cyclohexylamine nucleophile, forming an unreactive ammonium salt and prematurely halting the reaction. While a traditional approach might use two equivalents of the primary amine (sacrificing one equivalent to scavenge the HCl), our modified protocol employs an auxiliary organic base—Triethylamine (TEA). This choice preserves the more valuable primary amine and drives the reaction to completion [3].

Causality of Thermal Control: Acylation reactions are highly exothermic. Conducting the initial dropwise addition at 0 °C suppresses the competitive hydrolysis of 2-fluorobenzoyl chloride into 2-fluorobenzoic acid—a common yield-limiting side reaction caused by trace moisture [4].

Nucleophilic acyl substitution pathway for N-cyclohexyl-2-fluorobenzamide.

Reagent Properties & Quantitative Data

Accurate stoichiometric control is critical for minimizing side products. The following table summarizes the quantitative parameters for a standard 10 mmol scale synthesis [2].

| Reagent / Product | Role | MW ( g/mol ) | Density (g/mL) | Equivalents | Amount Required |

| 2-Fluorobenzoyl chloride | Electrophile | 158.56 | 1.304 | 1.0 | 10.0 mmol (1.21 mL) |

| Cyclohexylamine | Nucleophile | 99.17 | 0.867 | 1.1 | 11.0 mmol (1.26 mL) |

| Triethylamine (TEA) | Acid Scavenger | 101.19 | 0.726 | 1.5 | 15.0 mmol (2.09 mL) |

| Dichloromethane (DCM) | Solvent | 84.93 | 1.325 | N/A | 20.0 mL |

| N-Cyclohexyl-2-fluorobenzamide | Target Product | 221.27 | N/A | 1.0 (Theoretical) | 2.21 g (100% Yield) |

Experimental Protocol

This workflow is designed as a self-validating system . The strategic use of differential solubility during the work-up phase ensures that unreacted starting materials are chemically partitioned away from the target product, guaranteeing high crude purity before final crystallization.

Phase 1: Preparation & Thermal Control

-

System Purge: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, establish an inert atmosphere (N₂ or Argon) to prevent the moisture-induced degradation of the acyl chloride [5].

-

Amine Solution: Dissolve cyclohexylamine (1.26 mL, 11.0 mmol) and triethylamine (2.09 mL, 15.0 mmol) in anhydrous DCM (15 mL).

-

Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

Phase 2: Acylation & Propagation

-

Controlled Addition: Dilute 2-fluorobenzoyl chloride (1.21 mL, 10.0 mmol) in anhydrous DCM (5 mL). Transfer this solution to a pressure-equalizing addition funnel and add it dropwise to the stirring amine solution over a period of 15 minutes.

-

Causality: Dropwise addition prevents localized thermal spikes, thereby suppressing the formation of di-acylated impurities and preserving the integrity of the solvent.

-

-

Propagation: Remove the ice bath. Allow the reaction mixture to gradually warm to room temperature (20–25 °C) and stir for 2 to 4 hours.

-

In-Process Control: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) eluent system. The consumption of the highly UV-active 2-fluorobenzoyl chloride indicates reaction completion.

Phase 3: Self-Validating Work-Up & Isolation

-

Quench: Add 15 mL of saturated aqueous NaHCO₃ to the reaction flask and stir vigorously for 10 minutes.

-

Causality: The mild base neutralizes residual acyl chloride and solubilizes the triethylamine hydrochloride salt into the aqueous phase.

-

-

Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 10 mL). Combine the organic layers.

-

Chemical Partitioning (Washes):

-

Wash the combined organic layer with 1M HCl (15 mL). Causality: This selectively protonates any unreacted cyclohexylamine and TEA, forcing them into the aqueous waste stream.

-

Wash with brine (15 mL) to remove residual water from the organic phase.

-

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from a hot ethanol/water mixture to afford pure N-cyclohexyl-2-fluorobenzamide as a crystalline solid.

Step-by-step experimental workflow for the amidation reaction.

Safety & Handling Precautions

-

2-Fluorobenzoyl Chloride: This reagent is a severe skin irritant, corrosive, and a potent lachrymator. It reacts violently with water and ambient humidity to release toxic hydrogen chloride gas [5]. All handling, including the preparation of the addition funnel, must be conducted inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves and safety goggles.

References

-

Synthesis of 2- or 4-fluorine-substituted arylamides Source: Fluorine Notes URL:[Link]

-

2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

-

Continuous flow Schotten–Baumann reaction optimization Source: Reaction Chemistry & Engineering, RSC Publishing URL:[Link]

Reaction conditions for preparing N-cyclohexyl-2-fluorobenzamide

Executive Summary & Strategic Overview

N-Cyclohexyl-2-fluorobenzamide (CAS: 75670-52-1) is a structural motif frequently encountered in medicinal chemistry, serving as a pharmacophore in glucokinase activators, transient receptor potential (TRP) modulators, and agrochemical intermediates.

The preparation of this compound centers on the formation of an amide bond between 2-fluorobenzoic acid (or its derivatives) and cyclohexylamine . While conceptually simple, the presence of the ortho-fluorine substituent introduces specific electronic and steric considerations. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the carbonyl carbon in the acid chloride, making the reaction rapid but potentially prone to hydrolysis if moisture is not strictly controlled.

This guide details two primary protocols:

-

Method A (The Kinetic Route): Acylation via 2-fluorobenzoyl chloride. This is the preferred method for high-throughput synthesis and scale-up due to rapid kinetics and simplified purification.

-

Method B (The Thermodynamic/Coupling Route): Direct amidation using coupling reagents (HATU/EDC). This method is reserved for instances where acid-sensitive functional groups are present or when the acid chloride is unstable/unavailable.

Reaction Chemistry & Mechanism

Mechanistic Pathway (Method A)

The reaction proceeds via a Nucleophilic Acyl Substitution (Addition-Elimination) mechanism.

-

Nucleophilic Attack: The lone pair of the cyclohexylamine nitrogen attacks the carbonyl carbon of 2-fluorobenzoyl chloride. The ortho-fluorine atom inductively withdraws electron density, making the carbonyl carbon highly electrophilic (

), thereby accelerating this step compared to unsubstituted benzoyl chloride. -

Tetrahedral Intermediate: A tetrahedral alkoxide intermediate forms transiently.

-

Elimination: The chloride ion acts as a leaving group, reforming the carbonyl double bond.

-

Deprotonation: The resulting protonated amide is deprotonated by the auxiliary base (Triethylamine or DIPEA) to yield the neutral product and the amine hydrochloride salt.

Critical Parameters

-

Solvent Selection: Dichloromethane (DCM) is the standard solvent due to its ability to solubilize both reactants while precipitating the amine hydrochloride salt in some cases. For "greener" alternatives, 2-MeTHF or Ethyl Acetate are viable.

-

Temperature Control: The reaction is exothermic. Initiation at 0 °C is critical to prevent side reactions (e.g., bis-acylation or polymerization impurities).

-

Stoichiometry: A slight excess of base (1.2–1.5 equiv) is required to scavenge the HCl generated. Failure to remove HCl will protonate the unreacted cyclohexylamine, rendering it non-nucleophilic and stalling the reaction.

Experimental Protocols

Method A: Acyl Chloride Route (Standard Protocol)

Applicability: High yield synthesis (Gram to Kilogram scale).

Reagents:

-

2-Fluorobenzoyl chloride (1.0 equiv) [CAS: 393-52-2]

-

Cyclohexylamine (1.05 equiv) [CAS: 108-91-8]

-

Triethylamine (TEA) (1.5 equiv) [CAS: 121-44-8]

-

Dichloromethane (DCM) (anhydrous, 10 mL/mmol)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solubilization: Charge the flask with Cyclohexylamine (1.05 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM .

-

Cooling: Submerge the flask in an ice/water bath (0 °C) and stir for 10 minutes.

-

Addition: Add 2-Fluorobenzoyl chloride (1.0 equiv) dropwise via syringe or addition funnel over 15–20 minutes. Note: Evolution of white fumes (HCl) may occur if the needle tip is not submerged or if the system is not well-sealed; however, the base usually suppresses this.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) naturally. Stir for 2–4 hours.

-

Checkpoint: Monitor by TLC (30% EtOAc/Hexane).[1] The acid chloride spot (high Rf, unstable) should disappear, and a new amide spot (mid-Rf) should appear.

-

-

Quench: Quench the reaction by adding water (equal volume to solvent).

-

Workup:

-

Isolation: Filter and concentrate in vacuo to yield an off-white solid.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/EtOAc gradient) if purity is <95%.

Method B: Direct Amide Coupling (Alternative)

Applicability: When 2-fluorobenzoyl chloride is unavailable or if avoiding corrosive reagents is necessary.

Reagents:

-

2-Fluorobenzoic acid (1.0 equiv)

-

Cyclohexylamine (1.1 equiv)

-

HATU (1.1 equiv) or EDC.HCl (1.2 equiv)/HOBt (1.2 equiv)

-

DIPEA (Diisopropylethylamine) (2.0 equiv)

-

DMF (Dimethylformamide) (5 mL/mmol)

Procedure Summary:

-

Dissolve 2-fluorobenzoic acid in DMF.

-

Add DIPEA and HATU. Stir for 5 minutes to activate the acid (formation of the active ester).

-

Add Cyclohexylamine.[5]

-

Stir at RT for 12–16 hours.

-

Dilute with EtOAc, wash extensively with LiCl (5% aq) or water to remove DMF, followed by standard acid/base washes.

Data Presentation & Comparison

Table 1: Comparison of Synthetic Methods

| Feature | Method A (Acid Chloride) | Method B (Coupling Agent) |

| Reagent Cost | Low | High (due to HATU/EDC) |

| Reaction Time | 2–4 Hours | 12–16 Hours |

| Atom Economy | High (HCl byproduct) | Low (Large coupling byproducts) |

| Purification | Extraction often sufficient | Chromatography usually required |

| Typical Yield | 85–95% | 70–85% |

| Safety | Corrosive reagents | Sensitizers (Coupling agents) |

Table 2: Physical Properties of N-Cyclohexyl-2-fluorobenzamide

| Property | Value | Notes |

| Molecular Formula | C₁₃H₁₆FNO | |

| Molecular Weight | 221.27 g/mol | |

| Appearance | White crystalline solid | |

| Solubility | DCM, EtOAc, DMSO, MeOH | Poor solubility in water |

| 1H NMR Diagnostic | δ ~6.0–6.5 ppm (br d, NH) | Amide proton doublet due to coupling with CH |

Process Visualization

The following diagram illustrates the decision logic and workflow for Method A, including the critical workup steps to ensure purity.

Caption: Workflow for the synthesis of N-cyclohexyl-2-fluorobenzamide via the Acid Chloride route, highlighting impurity removal steps.

Troubleshooting & Optimization

-

Impurity: 2-Fluorobenzoic Acid (Hydrolysis Product)

-

Cause: Wet solvent or old acid chloride reagent.

-

Solution: Ensure DCM is anhydrous.[2] If the acid chloride is old, distill it or add a drop of DMF and oxalyl chloride to regenerate it before adding the amine. The NaHCO₃ wash in the workup is designed to remove this specific impurity.

-

-

Low Yield / Incomplete Reaction

-

Cause: HCl salt formation of the starting amine.

-

Solution: Ensure at least 1.0 equivalent of free base (TEA/DIPEA) is available after accounting for any HCl in the acid chloride reagent. Increase TEA to 2.0 equivalents.

-

-

Oiling Out

-

Issue: Product does not crystallize upon concentration.

-

Solution: Triturate the oil with cold Hexanes or Diethyl Ether to induce crystallization. The presence of the cyclohexyl ring increases lipophilicity, sometimes delaying crystallization.

-

Safety & Hazards

-

2-Fluorobenzoyl Chloride: Corrosive and lachrymator. Causes severe skin burns and eye damage. Handle only in a fume hood. Hydrolyzes to release HF/HCl upon contact with moisture.

-

Cyclohexylamine: Flammable liquid and corrosive. Toxic if swallowed or in contact with skin.

-

Reaction Exotherm: The reaction is highly exothermic.[2] Strict adherence to the 0 °C start temperature is required to prevent runaway conditions on larger scales.

References

-

BenchChem. Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis. Retrieved from

-

Royal Society of Chemistry (RSC). General procedure for synthesis of N-alkylbenzamides. Supplementary Information. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9935, 2-Fluorobenzoic acid. Retrieved from

-

University of Bath. Green Chemistry: Amidation of acid chlorides in Cyrene. Retrieved from

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. KR19990022839A - Use of N-cyclohexyl benzamide for the treatment of intestinal diseases - Google Patents [patents.google.com]

- 5. N-Cyclohexyl-2-benzothiazolesulfenamide synthesis - chemicalbook [chemicalbook.com]

Application Note: Rational Solvent Selection and Solubility Profiling for N-Cyclohexyl-2-fluorobenzamide

Introduction and Structural Profiling

N-cyclohexyl-2-fluorobenzamide (CAS: 2267-95-0) is a structurally unique synthetic intermediate utilized in the development of fluorinated pharmaceuticals and agrochemicals. For drug development professionals and formulation scientists, understanding the solubility profile of this compound is a critical prerequisite for assay development, crystallization optimization, and downstream formulation.

Solvent selection cannot be approached empirically; it must be driven by the physicochemical properties of the molecule. The compound features a highly lipophilic cyclohexyl ring, a polar amide linkage capable of hydrogen bonding, and an ortho-fluorine atom on the aromatic ring that perturbs molecular planarity[1].

Physicochemical Causality: The "Why" Behind Solvent Selection